molecular formula C16H12N2O2S2 B2632858 (Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 865183-10-4

(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2632858
CAS No.: 865183-10-4
M. Wt: 328.4
InChI Key: WZBFBJMMDAERQS-MSUUIHNZSA-N
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Description

The compound (Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide features a benzo[d]thiazole core substituted with a methoxy group at position 6, a propargyl (prop-2-yn-1-yl) moiety at position 3, and a thiophene-2-carboxamide group in the Z-configuration. This structure is characteristic of bioactive heterocyclic compounds, which are often explored for anticancer and antimicrobial properties due to their ability to interact with biological targets like tubulin or enzymes .

Properties

IUPAC Name

N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S2/c1-3-8-18-12-7-6-11(20-2)10-14(12)22-16(18)17-15(19)13-5-4-9-21-13/h1,4-7,9-10H,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBFBJMMDAERQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CS3)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a complex organic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a thiophene moiety, and various substituents that enhance its chemical properties. The methoxy group and the prop-2-yn-1-yl substituent are particularly significant as they influence the compound's reactivity and biological interactions.

Biological Activities

Research has shown that compounds with similar structures often exhibit notable biological activities, including:

  • Anticancer Activity : Thiophene carboxamide derivatives have been reported to act as biomimetics of known anticancer agents like Combretastatin A-4 (CA-4). Studies indicate that these compounds can inhibit cancer cell proliferation, particularly in Hep3B liver cancer cells, with IC50 values suggesting significant cytotoxic effects .
  • Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to inhibit Th17 cell differentiation, which is crucial in autoimmune diseases. Specifically, thiazole and thiophene derivatives have shown promise as inhibitors of RORγt, a transcription factor involved in inflammatory responses .
  • Antimicrobial Properties : Compounds containing thiazole and thiophene rings have been evaluated for their antimicrobial activity against various pathogens. Preliminary studies suggest potential efficacy against bacterial strains .

The mechanisms through which (Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide exerts its biological effects include:

  • Tubulin Binding : Similar compounds have been shown to interact with tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells. This interaction is critical for the compound's anticancer properties .
  • Caspase Activation : Induction of apoptosis via caspase activation has been observed in studies involving related thiophene derivatives. This process involves the cleavage of poly(ADP-ribose) polymerase (PARP), an indicator of apoptosis .

Case Studies

Several studies have explored the biological activity of thiophene and thiazole derivatives:

StudyCompoundActivityFindings
2bAnticancerIC50 = 5.46 µM against Hep3B; induces spheroid formation disruption
8hAnti-inflammatoryHigh binding affinity as RORγt inhibitor; effective in EAE model
8AntitumorInduces apoptosis in K562 cells; mitochondrial localization observed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiophene and benzothiazole derivatives in cancer therapy. The compound under discussion exhibits significant antitumor properties, particularly against various human tumor cell lines. For instance, a derivative of thiophene-2-carboxamide demonstrated potent activity against K562 chronic myelogenous leukemia cells, inducing apoptotic cell death through the activation of caspases and DNA fragmentation .

Case Study: Mechanism of Action

In vitro experiments revealed that treatment with this compound at low micromolar concentrations led to mitochondrial morphological changes and clustering, indicating its mechanism may involve mitochondrial pathways . Such findings suggest that the sulfur atom in the thiophene ring plays a crucial role in enhancing its anticancer efficacy.

Antimicrobial Properties

The compound has also been investigated for its antibacterial properties. Studies indicate that derivatives similar to (Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide exhibit inhibitory effects against β-lactamase enzymes in E. coli, which are critical for combating antibiotic resistance .

Case Study: Inhibition of β-Lactamase

Compounds derived from thiophene carboxamides were shown to be effective inhibitors against extended-spectrum β-lactamases (ESBLs), with specific derivatives demonstrating superior binding affinity and lower energy conformations in computational studies . This suggests their potential as novel agents in treating resistant bacterial infections.

Anticonvulsant Activity

Another area of application for this compound is in the treatment of seizure disorders. Research has indicated that thiazole-based compounds, including those related to (Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide, show promising anticonvulsant activity in various models .

Case Study: Seizure Protection

In a study involving picrotoxin-induced convulsions, certain thiazole derivatives exhibited significant protective effects, suggesting that modifications to the thiazole structure can enhance anticonvulsant properties . The structure–activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring could lead to improved efficacy.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of (Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide. Modifications to the benzothiazole and thiophene moieties can significantly impact biological activity.

Modification Effect
Substitution on benzothiazoleEnhances anticancer activity
Alteration of thiophene ringIncreases antimicrobial potency
Variations in side chainsAffects anticonvulsant efficacy

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogs and their properties:

Compound Name Core Structure Substituents Biological Activity Key Data/Characteristics
Target Compound Benzo[d]thiazol-2(3H)-ylidene 6-methoxy, 3-prop-2-yn-1-yl, thiophene-2-carboxamide Potential anticancer (inferred) Structural similarity to tubulin inhibitors
(Z)-2a () Oxazol-5(4H)-one 3,4-dimethoxy benzamide, furan Cytotoxicity tested Synthesized via reflux; purified by crystallization
5b () Benzo[d]thiazole 5,7-dimethoxy, arylpropenone Tubulin polymerization inhibitor Confirmed by NMR/MS; IC50 values not reported
(Z)-N-(6-Ethoxy-...) () Benzo[d]thiazol-2(3H)-ylidene 6-ethoxy, 3-prop-2-yn-1-yl, benzothiazole-6-carboxamide Unspecified Ethoxy group increases lipophilicity vs. methoxy
5c () Benzo[d]thiazole 5,6,7-trimethoxy, arylpropenone Enhanced tubulin inhibition Trimethoxy substitution boosts activity vs. dimethoxy analogs
Key Observations:
  • Substituent Position and Activity : The methoxy group at position 6 in the target compound contrasts with 5,7-dimethoxy or 5,6,7-trimethoxy substitutions in analogs. Bulkier substituents (e.g., trimethoxy) may enhance tubulin-binding affinity but reduce solubility .
  • Propargyl Group : The prop-2-yn-1-yl group in the target compound and analog could enhance reactivity or enable click chemistry modifications, which are absent in other analogs .
  • Carboxamide Heterocycle: The thiophene-2-carboxamide in the target compound differs from benzothiazole-6-carboxamide () and arylpropenone (). Thiophene’s smaller aromatic system may alter electronic properties and binding interactions compared to benzothiazole .

Q & A

Q. Example Reaction Conditions :

StepReagents/ConditionsYieldReference
Cyclization of benzo[d]thiazoleHCl/dioxane, 30°C, 1 h~70%
Propargyl introductionPropargyl bromide, K₂CO₃, DMF, reflux65–76%
Final couplingEDCI, HOBt, DCM, RT60–74%

Which spectroscopic techniques are most effective for characterizing this compound, and what critical data points should researchers prioritize?

Basic Research Question
Key techniques include:

  • ¹H/¹³C NMR : Confirm regiochemistry of the Z-configuration. Look for imine proton (N–H) signals at δ 10–12 ppm and propargyl protons at δ 2.5–3.5 ppm. Aromatic protons in the benzo[d]thiazole and thiophene rings appear at δ 6.5–8.5 ppm .
  • IR Spectroscopy : Stretch frequencies for C=O (1650–1700 cm⁻¹), C≡C (2100–2260 cm⁻¹), and C=N (1600–1650 cm⁻¹) confirm functional groups .
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula. Fragmentation patterns help identify substituents (e.g., loss of CO or propargyl groups) .

Q. Critical Data :

  • Melting points (e.g., 160–278°C for analogs) indicate purity .
  • NMR coupling constants (e.g., J = 12–15 Hz for Z-configuration) resolve stereochemistry .

How can researchers optimize the reaction yield and purity when synthesizing this compound?

Advanced Research Question
Strategies :

  • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for cyclization and coupling steps to enhance solubility .
  • Catalysis : Pd/Cu catalysts improve propargyl coupling efficiency .
  • Purification : Gradient column chromatography (silica gel, hexane/EtOAc) removes by-products. Recrystallization from ethanol/water mixtures enhances purity .

Case Study :
In analogs, optimizing the molar ratio of EDCI/HOBt (1:1.2) increased yields from 60% to 74% . Reaction time reduction (from 24 h to 12 h) minimized decomposition of the propargyl group .

What strategies are recommended for resolving contradictions between experimental spectroscopic data and computational predictions?

Advanced Research Question
Approaches :

  • Cross-Validation : Compare experimental NMR/IR data with DFT-calculated spectra (e.g., using Gaussian or ORCA). Discrepancies in chemical shifts >0.5 ppm may indicate incorrect tautomer assignment .
  • X-ray Crystallography : Resolve ambiguous stereochemistry. For example, a 2023 study confirmed the Z-configuration of a related benzo[d]thiazole via single-crystal analysis .
  • Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., NH) from aromatic signals in NMR .

Example :
In compound 7a (), computational predictions underestimated the deshielding of the thiophene carbonyl group by 15 ppm. This was attributed to solvent effects (DMSO vs. gas-phase calculations) .

How can the stability and reactivity of the propargyl group in this compound be evaluated under varying experimental conditions?

Advanced Research Question
Methodology :

  • Thermal Stability : TGA/DSC analysis (25–300°C) identifies decomposition thresholds. Propargyl groups in analogs degrade at ~200°C .
  • Kinetic Studies : Monitor propargyl reactivity under acidic/basic conditions via HPLC. For example, HCl (4 M in dioxane) cleaves propargyl ethers within 1 h at 30°C .
  • Click Chemistry : Test Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to assess propargyl availability. Successful triazole formation confirms functional integrity .

Basic Research Question

  • Hazard Identification : Analogs (e.g., 6-Methoxybenzo[d]thiazole-2-carboxamide) show warnings for skin/eye irritation (H303+H313+H333) .
  • Waste Management : Separate organic waste and dispose via licensed facilities to avoid environmental contamination .
  • Protective Measures : Use gloves, goggles, and fume hoods during synthesis. Avoid inhalation/ingestion (P264+P280+P305) .

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